molecular formula C9H12OS B1597974 2-m-Tolylsulfanyl-ethanol CAS No. 4030-45-9

2-m-Tolylsulfanyl-ethanol

Cat. No. B1597974
CAS RN: 4030-45-9
M. Wt: 168.26 g/mol
InChI Key: XSSMQZPIQCALIN-UHFFFAOYSA-N
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Description

2-m-Tolylsulfanyl-ethanol, also known as 2-methyl-3-thiopropanol, is a sulfur-containing alcohol with a wide range of applications in scientific research and industrial processes. It is a colorless liquid that is miscible with water and has a boiling point of 163°C. It is used as a solvent in synthesis and extraction processes, as well as in the production of various intermediates and other chemicals. In addition, it has recently been studied for its potential use in the medical field.

Scientific Research Applications

Etherification of Biodiesel-Derived Glycerol

A study focused on the etherification of biodiesel-derived glycerol with anhydrous ethanol over arenesulfonic acid-functionalized mesostructured silicas. This process produces ethyl ethers of glycerol, which can serve as bio-components in gasoline or diesel fuel. The research optimized reaction conditions to maximize glycerol conversion and yield towards ethyl-glycerols, highlighting a sustainable approach to utilizing biodiesel by-products (Melero et al., 2012).

Electricity Generation from Ethanol

Another research explored microbial fuel cells (MFCs) for electricity production from ethanol and methanol. The study investigated different MFC configurations, demonstrating ethanol's potential for sustained electricity generation at room temperature using bacterial anodes. This suggests ethanol's viability as a renewable energy source for fuel cells (Kim et al., 2007).

Synthesis of Coenzyme M Analogues

Research on the synthesis of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues for use in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum highlighted the potential applications of modified 2-m-Tolylsulfanyl-ethanol derivatives in biochemistry. These studies contribute to our understanding of methane biosynthesis and its inhibition, offering insights into microbial energy conversion processes (Gunsalus et al., 1978).

Catalytic Conversion of Syngas to Ethanol

An innovative approach for catalytic conversion of synthetic gas (CO + H2) to ethanol involves coupling CO with methanol to form dimethyl oxalate, followed by hydrogenation to yield ethanol. This method represents an alternative synthetic route for ethanol production, emphasizing its potential as a sustainable and efficient process for converting syngas to valuable chemicals (Yue et al., 2014).

Anti-Helicobacter pylori Agents

A study on novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates revealed potent and selective activities against the gastric pathogen Helicobacter pylori. This research demonstrates the potential medicinal applications of compounds related to 2-m-Tolylsulfanyl-ethanol, highlighting their significance in developing new antimicrobial agents (Carcanague et al., 2002).

properties

IUPAC Name

2-(3-methylphenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSMQZPIQCALIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374991
Record name 2-m-Tolylsulfanyl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-m-Tolylsulfanyl-ethanol

CAS RN

4030-45-9
Record name 2-m-Tolylsulfanyl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4030-45-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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